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Compound of Interest

Compound Name:
3-bromo-N-

methylbenzenesulfonamide

Cat. No.: B131356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-bromo-N-
methylbenzenesulfonamide, a key building block in synthetic organic chemistry and drug

discovery. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Chemical Structure and Properties
IUPAC Name: 3-bromo-N-methylbenzenesulfonamide

Molecular Formula: C₇H₈BrNO₂S[1]

Molecular Weight: 250.11 g/mol [1]

CAS Number: 153435-79-1[2]

Physical Form: Solid

Melting Point: 62-66°C[1]
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The following tables summarize the predicted spectral data for 3-bromo-N-
methylbenzenesulfonamide based on established spectroscopic principles and analysis of

structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Parameter
¹H NMR (400 MHz,
CDCl₃)

¹³C NMR (100 MHz,
CDCl₃)

Solvent CDCl₃ CDCl₃

Internal Standard Tetramethylsilane (TMS) Tetramethylsilane (TMS)

Predicted Chemical Shifts

(δ, ppm) and Coupling

Constants (J, Hz)

Aromatic Protons δ 7.95-7.40 (m, 4H)

δ 141.0 (C-SO₂), 136.0 (C-

Br), 133.5 (Ar-CH), 130.5

(Ar-CH), 126.0 (Ar-CH),

123.0 (Ar-CH)

N-H Proton δ 4.90-5.10 (br s, 1H) N/A

N-Methyl Protons δ 2.70 (d, J ≈ 5 Hz, 3H) δ 29.5 (N-CH₃)

Table 1: Predicted ¹H and ¹³C NMR Data for 3-bromo-N-
methylbenzenesulfonamide.
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Vibrational Mode

N-H ~3250 Stretch

C-H (aromatic) ~3100-3000 Stretch

C=C (aromatic) ~1580, 1470 Stretch

S=O
~1330 (asymmetric),

~1160 (symmetric)
Stretch[3]

C-N ~1300-1200 Stretch

S-N ~950-850 Stretch

C-Br ~750 Stretch[3]

Table 2: Predicted Infrared (IR) Absorption Frequencies for 3-bromo-N-
methylbenzenesulfonamide.

Mass Spectrometry (MS)
Technique Predicted m/z Assignment

Electron Ionization (EI) 251/249
[M]⁺ (Molecular ion
peak, bromine isotope
pattern)

157/155 [M - SO₂NHCH₃]⁺

Electrospray Ionization

(ESI)
252/250

[M+H]⁺ (Protonated

molecule, bromine isotope

pattern)

Table 3: Predicted Mass Spectrometry Data for 3-bromo-N-
methylbenzenesulfonamide.
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The following are generalized experimental protocols for the acquisition of spectral data for 3-
bromo-N-methylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 3-bromo-N-methylbenzenesulfonamide (5-10 mg for ¹H NMR, 20-50 mg for ¹³C

NMR) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03%

v/v tetramethylsilane (TMS) as an internal standard.[3] The solution is then transferred to a 5

mm NMR tube. Spectra are recorded on a 400 MHz spectrometer.[3] Chemical shifts are

reported in parts per million (ppm) relative to TMS.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
A small amount of the solid 3-bromo-N-methylbenzenesulfonamide sample is placed directly

onto the diamond crystal of the ATR accessory.[3] The spectrum is recorded over a range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.[3] A background

spectrum of the clean, empty crystal is recorded prior to the sample analysis.[3]

Mass Spectrometry (MS)
For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent such as

methanol or acetonitrile to a concentration of approximately 1 mg/mL.[3] The solution is infused

into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.[3] The analysis is

performed in positive ion mode, and data is collected over a mass-to-charge (m/z) range of

100-500.[3]

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of 3-bromo-N-methylbenzenesulfonamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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